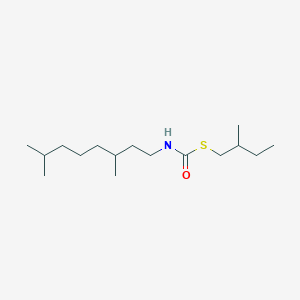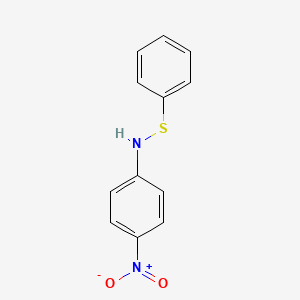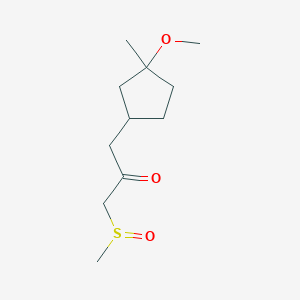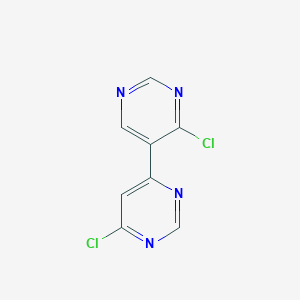
S-(2-Methylbutyl) (3,7-dimethyloctyl)carbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-Methylbutyl) (3,7-dimethyloctyl)carbamothioate: is a chemical compound with the molecular formula C16H33NOS and a molecular weight of 287.5 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Methylbutyl) (3,7-dimethyloctyl)carbamothioate typically involves the reaction of carbamothioic acid with (3,7-dimethyloctyl)-, S-(2-methylbutyl) ester . The reaction conditions may vary, but common methods include the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include distillation , crystallization , and purification steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: S-(2-Methylbutyl) (3,7-dimethyloctyl)carbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as or .
Reduction: Reduction reactions may involve the use of reducing agents like or .
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones , while reduction may produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S-(2-Methylbutyl) (3,7-dimethyloctyl)carbamothioate is used as a building block for the synthesis of more complex molecules. It is also employed in catalysis and material science research .
Biology: In biological research, this compound is studied for its potential biological activity and interaction with biomolecules . It may be used in the development of biochemical assays and drug discovery .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties . It may be explored as a candidate for drug development and pharmaceutical formulations .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials . It may also be utilized in agrochemicals and cosmetic formulations .
Wirkmechanismus
The mechanism of action of S-(2-Methylbutyl) (3,7-dimethyloctyl)carbamothioate involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors , modulating their activity and leading to biological effects . The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
S-(2-Methylbutyl) (3,7-dimethyloctyl)carbamothioate: is similar to other carbamothioates and thioesters in terms of its chemical structure and reactivity.
Carbamothioic acid derivatives: and thioester compounds share similar properties and applications.
Uniqueness: What sets this compound apart is its specific molecular structure , which imparts unique chemical properties and biological activity . This makes it a valuable compound for targeted research and specialized applications .
Eigenschaften
CAS-Nummer |
63194-06-9 |
|---|---|
Molekularformel |
C16H33NOS |
Molekulargewicht |
287.5 g/mol |
IUPAC-Name |
S-(2-methylbutyl) N-(3,7-dimethyloctyl)carbamothioate |
InChI |
InChI=1S/C16H33NOS/c1-6-14(4)12-19-16(18)17-11-10-15(5)9-7-8-13(2)3/h13-15H,6-12H2,1-5H3,(H,17,18) |
InChI-Schlüssel |
JLXXTCTVMLVVIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CSC(=O)NCCC(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate](/img/structure/B14497347.png)





![1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14497369.png)



![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)

